molecular formula C8H6N2OS B2456820 1,3-Benzoxazole-2-carbothioamide CAS No. 4728-27-2

1,3-Benzoxazole-2-carbothioamide

Cat. No.: B2456820
CAS No.: 4728-27-2
M. Wt: 178.21
InChI Key: KYXMYOBSPMTLNF-UHFFFAOYSA-N
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Description

1,3-Benzoxazole-2-carbothioamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Mechanism of Action

Target of Action

Benzoxazole derivatives have been reported to inhibit melanin biosynthesis . This suggests that 2-Benzoxazolecarbothioamide may also target enzymes involved in melanin biosynthesis.

Mode of Action

Benzoxazole derivatives have been known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division . This could potentially be the mode of action for 2-Benzoxazolecarbothioamide as well.

Biochemical Pathways

Benzoxazole derivatives have been reported to inhibit bcl-2, a key enzyme involved in apoptosis . This suggests that 2-Benzoxazolecarbothioamide may affect pathways related to apoptosis.

Action Environment

An environment-friendly and efficient synthesis of 2-aminobenzoxazoles and 2-aminobenzothiazoles has been reported , suggesting that the synthesis environment could potentially influence the properties of 2-Benzoxazolecarbothioamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxazole-2-carbothioamide typically involves the reaction of 2-aminophenol with isothiocyanates under various conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . Another approach involves the cyclization of 2-aminothiophenols with tetramethyl thiuram disulfide in water by heating on an oil bath .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazole-2-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide and propan-2-ol .

Major Products Formed

The major products formed from these reactions include 2-aryl benzoxazole derivatives, sulfoxides, sulfones, and various substituted benzoxazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Benzoxazole-2-carbothioamide include:

    2-Benzothiazolecarbothioamide: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.

    2-Benzimidazolecarbothioamide: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.

    2-Benzoxazolecarboxamide: Contains a carbonyl group instead of the thiocarbonyl group.

Uniqueness

This compound is unique due to its specific combination of nitrogen and sulfur atoms within the benzoxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Properties

IUPAC Name

1,3-benzoxazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXMYOBSPMTLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4728-27-2
Record name 1,3-benzoxazole-2-carbothioamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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